molecular formula C11H10BrFO B2371636 1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone CAS No. 1807939-81-6

1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone

Cat. No. B2371636
CAS RN: 1807939-81-6
M. Wt: 257.102
InChI Key: KNDYUKZBVLJVFY-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone” is a chemical compound with the molecular formula C11H10BrFO . It has gained attention in the fields of medicine.


Molecular Structure Analysis

The molecular structure of “1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone” consists of a cyclopropyl group attached to a bromo-fluorophenyl group via an ethanone linkage .

Scientific Research Applications

Antioxidant and Antibacterial Properties

A derivative of cyclopropyl ethanone, specifically 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole, was synthesized and demonstrated significant antioxidant activity, evaluated using DPPH and ABTS assays. Additionally, this compound showed moderate to low antibacterial activity against certain bacterial strains, excluding A. hydrophila, highlighting its potential in the field of medicinal chemistry (Ghanbari Pirbasti, Mahmoodi & Shiran, 2016).

Antimycobacterial Activities

In another study, a series of hybrid heterocycles combining arylidene thiazolidine-2,4-dione and 1-cyclopropyl-2-(2-fluorophenyl)ethanone were synthesized. These compounds were tested against Mycobacterium tuberculosis H37Rv and exhibited moderate to significant antimycobacterial activity, with some compounds being significantly more active than the standard drug pyrimethamine (Ponnuchamy, Kanchithalaivan, Kumar, Ali & Choon, 2014).

Enzymatic Process Development

A derivative, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which is essential for the synthesis of Ticagrelor, an acute coronary syndrome treatment, was synthesized via bioreduction using a ketoreductase. This process not only achieved near 100% conversion but also demonstrated high productivity and environmental friendliness, indicating its potential for large-scale industrial applications (Guo, Tang, Yang, Ni, Zhang & Chen, 2017).

Impurity Analysis in Drug Synthesis

Impurities formed during the preparation of prasugrel hydrochloride were identified and synthesized. The compound, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, was involved in this process, underscoring its relevance in the quality control and safety assessment of pharmaceutical products (Sastry, 2013).

Safety And Hazards

While specific safety and hazard information for “1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone” is not available, similar compounds are known to be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

1-[(1R,2R)-2-(4-bromo-2-fluorophenyl)cyclopropyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO/c1-6(14)9-5-10(9)8-3-2-7(12)4-11(8)13/h2-4,9-10H,5H2,1H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDYUKZBVLJVFY-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C[C@H]1C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone

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